1-Thiocoumarin, 3-nitro-4-anilino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiocoumarin, 3-nitro-4-anilino- is a compound belonging to the class of thiocoumarins, which are derivatives of coumarins where one or more oxygen atoms are replaced by sulfur. This substitution imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1-Thiocoumarin, 3-nitro-4-anilino- typically involves the introduction of a nitro group at the 3-position and an anilino group at the 4-position of the thiocoumarin core. Common synthetic routes include:
Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form coumarins, which can then be converted to thiocoumarins by replacing oxygen with sulfur.
Knoevenagel Reaction: This involves the condensation of aldehydes with active methylene compounds in the presence of a base, followed by cyclization to form coumarins, which are then modified to thiocoumarins.
Industrial Production: Industrial methods often employ green chemistry principles, using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
1-Thiocoumarin, 3-nitro-4-anilino- undergoes various chemical reactions, including:
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Thiocoumarin, 3-nitro-4-anilino- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Thiocoumarin, 3-nitro-4-anilino- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the anilino group can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Thiocoumarin, 3-nitro-4-anilino- can be compared with other thiocoumarins and nitrocoumarins:
Similar Compounds: Thiocoumarins, 2-thioxocoumarins, dithiocoumarins, and 3-nitrocoumarins
Eigenschaften
CAS-Nummer |
59647-32-4 |
---|---|
Molekularformel |
C15H10N2O3S |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
4-anilino-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C15H10N2O3S/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H |
InChI-Schlüssel |
LIBDTFQESDZGLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.